3-Phenylpyrazole

Antitubercular Agents Mycobacterium tuberculosis Drug Discovery

3-Phenylpyrazole is a privileged heterocyclic scaffold where substitution at the 3-position is structurally critical for bioactivity. Generic substitution with 1-phenylpyrazole or unsubstituted pyrazole leads to loss of potency in PPO herbicide inhibition (IC50 1.15 µM), FLT3 kinase targeting, and androgen receptor antagonism. This building block enables patentable PPO inhibitors matching pyraflufen-ethyl efficacy and novel antitubercular agents with MIC 4-16 µg/mL. Procure with confidence—regiochemistry matters.

Molecular Formula C9H8N2
Molecular Weight 144.17 g/mol
CAS No. 2458-26-6
Cat. No. B1584583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylpyrazole
CAS2458-26-6
Molecular FormulaC9H8N2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=NN2
InChIInChI=1S/C9H8N2/c1-2-4-8(5-3-1)9-6-7-10-11-9/h1-7H,(H,10,11)
InChIKeyOEDUIFSDODUDRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylpyrazole (CAS 2458-26-6) Procurement Guide: Baseline Characterization for Research and Industrial Sourcing


3-Phenylpyrazole (CAS 2458-26-6), also referred to as 3-phenyl-1H-pyrazole, is a foundational heterocyclic building block featuring a pyrazole core substituted with a phenyl group at the 3-position . It is widely recognized as a privileged scaffold in medicinal chemistry and agrochemical research due to its amenability to functionalization and its ability to interact with diverse biological targets, including androgen receptors, kinases, and CYP enzymes . This compound serves as a core structural motif for numerous patented herbicides (e.g., ET-751), fungicides, and pharmaceutical candidates targeting FLT3 and CRF1 receptors .

3-Phenylpyrazole (2458-26-6) Scientific Selection Rationale: Why Generic Pyrazole Analogs Fail to Replicate Performance


Procurement professionals and researchers must exercise caution when considering alternative pyrazole analogs such as 1-phenylpyrazole or unsubstituted pyrazole as direct substitutes for 3-phenylpyrazole. While these compounds share a pyrazole core, substitution at the 3-position critically dictates regioselectivity in downstream synthetic transformations and modulates specific ligand-receptor interactions that are not replicable with 1-substituted or unsubstituted variants [1]. For example, in the development of androgen receptor antagonists and FLT3 kinase inhibitors, the 3-phenyl orientation provides a distinct three-dimensional pharmacophore that enables selective binding to hydrophobic pockets, a feature that is structurally and electronically distinct from 1-phenylpyrazole isomers [2]. Additionally, in agricultural applications, the 3-phenylpyrazole scaffold is essential for achieving herbicidal activity via inhibition of protoporphyrinogen oxidase (PPO), a mechanism that is not equally accessible to its positional isomers or the parent pyrazole compound [3]. Consequently, generic substitution without empirical validation would likely result in loss of potency, altered target selectivity, and compromised formulation stability, thereby undermining the integrity of the research program or industrial process.

3-Phenylpyrazole (2458-26-6) Quantitative Differentiation Evidence: Verified Performance Against Key Analogs and Market Standards


3-Phenylpyrazole Scaffold Confers Superior Antimycobacterial Potency and Oral Bioavailability Compared to Standard Reference Compounds

In a comparative study evaluating antimycobacterial activity, 3-phenylpyrazole acetamide derivatives demonstrated potent and selective inhibition against Mycobacterium tuberculosis (Mtb) H37Rv. The lead compounds derived from this scaffold exhibited Minimum Inhibitory Concentration (MIC) values in the range of 4-16 µg/mL, representing a significant potency improvement over the control group [1]. Crucially, in vivo pharmacokinetic evaluation of a representative 3-phenylpyrazole derivative revealed an oral bioavailability of 56.6%, a key differentiating factor for lead optimization, as many early-stage antitubercular scaffolds suffer from poor absorption [1]. In contrast, standard pyrazole-based scaffolds without the 3-phenyl substitution often require higher dosing due to inferior pharmacokinetic profiles. Furthermore, the compounds exhibited high selectivity indices (SI > 320 to > 666) against Vero cells, confirming that the scaffold intrinsically favors bacterial targeting over mammalian cytotoxicity [1].

Antitubercular Agents Mycobacterium tuberculosis Drug Discovery

3-Phenylpyrazole Derivative Demonstrates Comparable PPO Herbicidal Activity to Commercial Standard Pyraflufen-ethyl

In a direct head-to-head enzymatic assay, a novel 3-phenylpyrazole-based PPO inhibitor (Compound 2i) exhibited an IC50 value of 1.15 µM, which is statistically comparable to the IC50 of 1.25 µM observed for the commercially established herbicide pyraflufen-ethyl [1]. This near-equivalent potency demonstrates that the 3-phenylpyrazole scaffold can serve as a viable and patent-differentiating replacement for existing agrochemical core structures. While unsubstituted pyrazole or 1-phenylpyrazole derivatives show significantly reduced or no activity against PPO (IC50 > 10 µM in comparative assays), the 3-phenyl orientation facilitates precise binding within the enzyme's active site [1]. Furthermore, greenhouse trials confirmed that the growth inhibition effect of the 3-phenylpyrazole derivative on target weeds was equivalent to that of the commercial standard, validating the in vitro-to-in vivo translation of efficacy [1].

Herbicide Discovery Protoporphyrinogen Oxidase (PPO) Inhibition Agrochemicals

3-Phenylpyrazole-Derived PPO Inhibitor Outperforms Fluazolate and Pyraflufen-ethyl in Binding Affinity (Ki)

In a comparative study evaluating the binding affinity of phenylpyrazole-based PPO inhibitors, compound A20, which incorporates the 3-phenylpyrazole moiety, exhibited a Ki value of 15.2 nM against NtPPO [1]. This binding affinity is significantly superior to that of two commercial PPO herbicide standards: pyraflufen-ethyl (Ki = 31.1 nM) and fluazolate (Ki = 18.3 nM) [1]. The 2-fold improvement in binding affinity compared to pyraflufen-ethyl demonstrates that the 3-phenylpyrazole scaffold provides an enhanced fit within the enzyme's active site, translating to greater potency at the molecular level. In post-emergence herbicidal activity assays, compound A20 achieved over 90% control of target dicotyledonous weeds at an application rate of 9.375 g a.i./ha, a rate comparable to or lower than that required for commercial standards [1].

Herbicide Discovery Protoporphyrinogen Oxidase (PPO) Inhibition Binding Affinity

3-Phenylpyrazole Scaffold Enables FLT3 Kinase Inhibition with High Selectivity Against Related Tyrosine Kinases

In a focused medicinal chemistry program targeting FMS-like tyrosine kinase-3 (FLT3) for acute myeloid leukemia therapy, 3-phenyl-1H-5-pyrazolylamine-derived compounds exhibited potent FLT3 inhibition with high selectivity across a panel of receptor tyrosine kinases [1]. While specific IC50 values for individual kinases are proprietary to the study, the research explicitly concludes that the 3-phenylpyrazole core enables a 'high selectivity toward different receptor tyrosine kinases,' a critical attribute for reducing off-target toxicity in kinase inhibitor development [1]. This selectivity profile is attributed to the specific spatial orientation of the 3-phenyl group, which occupies a hydrophobic pocket in FLT3 that is not accessible to 1-phenylpyrazole isomers or unsubstituted pyrazole analogs [2]. The structure-activity relationships derived from this scaffold have led to the discovery of two distinct series of potent FLT3 inhibitors, underscoring the scaffold's versatility in lead optimization [2].

Kinase Inhibitors FLT3 Acute Myeloid Leukemia

3-Phenylpyrazole Core Yields Favorable Drug-Like Properties and ADME Compliance in Antimycobacterial Lead Series

In silico evaluation of a series of 3-phenylpyrazole acetamide derivatives revealed that all tested compounds exhibited excellent ADME (absorption, distribution, metabolism, and excretion) properties and were fully compliant with Lipinski's Rule of Five [1]. This is a significant procurement consideration, as many heterocyclic scaffolds used in antitubercular drug discovery fail to meet drug-likeness criteria due to high molecular weight or excessive lipophilicity. Specifically, the 3-phenylpyrazole derivatives demonstrated calculated properties within optimal ranges for oral drug candidates: molecular weight < 500 Da, logP < 5, and acceptable hydrogen bond donor/acceptor counts [1]. In contrast, alternative scaffolds such as quinoline-pyrazole hybrids or benzofuran-linked phenylpyrazoles often require extensive structural optimization to achieve similar ADME compliance [2]. The intrinsic drug-likeness of the 3-phenylpyrazole core reduces the need for extensive property optimization, accelerating the path from hit identification to lead declaration.

Drug-Likeness ADME Properties Medicinal Chemistry

3-Phenylpyrazole (2458-26-6) High-Impact Application Scenarios for Scientific Procurement


Agrochemical R&D: Next-Generation PPO-Inhibiting Herbicide Development

The 3-phenylpyrazole scaffold is uniquely positioned for the development of novel protoporphyrinogen oxidase (PPO) inhibitor herbicides. As evidenced by direct comparative data, 3-phenylpyrazole derivatives exhibit in vitro PPO inhibition (IC50 = 1.15 µM) and binding affinity (Ki = 15.2 nM) that are comparable to or superior to commercial standards such as pyraflufen-ethyl and fluazolate [1][2]. This performance profile enables agrochemical research teams to pursue new patentable herbicide candidates that match the efficacy of existing market products while offering potential advantages in application rate reduction and environmental profile. Procurement of the 3-phenylpyrazole building block is therefore strategic for organizations aiming to expand their PPO inhibitor pipeline or develop next-generation post-emergence herbicides for broadleaf weed control in cereals [1].

Anti-Infective Drug Discovery: Antitubercular Lead Optimization

For pharmaceutical research programs targeting Mycobacterium tuberculosis, the 3-phenylpyrazole scaffold offers a validated entry point with demonstrated antimycobacterial potency (MIC range 4-16 µg/mL), favorable oral bioavailability (56.6%), and high selectivity indices (SI > 320 to > 666) [3]. These quantitative metrics, combined with excellent in silico ADME properties and Lipinski compliance, position the scaffold as a low-risk, high-reward starting point for hit-to-lead and lead optimization campaigns [3]. Given the global urgency of addressing drug-resistant tuberculosis, procurement of 3-phenylpyrazole enables medicinal chemistry teams to rapidly synthesize and screen focused libraries of acetamide and acetohydrazide derivatives, accelerating the identification of novel antitubercular agents with improved pharmacokinetic profiles [3].

Oncology Drug Discovery: Selective Kinase Inhibitor Development

The 3-phenylpyrazole scaffold has been validated as a core motif for developing potent and selective inhibitors of FMS-like tyrosine kinase-3 (FLT3), a key therapeutic target in acute myeloid leukemia [4]. The scaffold's ability to confer high selectivity against a panel of receptor tyrosine kinases distinguishes it from less selective pyrazole analogs and reduces the potential for off-target toxicities [4]. Procurement of 3-phenylpyrazole supports the design and synthesis of 3-phenyl-1H-5-pyrazolylamine-based derivative libraries, enabling SAR-driven optimization to identify clinical candidates with improved potency and selectivity profiles. This application scenario is particularly relevant for oncology-focused CROs and pharmaceutical companies seeking to develop differentiated FLT3 inhibitors with favorable safety margins [4].

Academic and Industrial SAR Studies: Privileged Scaffold for High-Throughput Library Synthesis

Beyond specific therapeutic indications, 3-phenylpyrazole serves as a versatile and commercially available building block for constructing diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies . Its documented role as a pharmacophore in androgen receptor antagonism, CRF1 receptor antagonism, and FLT3 inhibition underscores its privileged status in medicinal chemistry [2][4]. The scaffold's amenability to functionalization at multiple positions enables rapid exploration of chemical space and the generation of novel intellectual property. Procurement of high-purity 3-phenylpyrazole is essential for academic core facilities, biotech startups, and pharmaceutical screening departments engaged in broad-spectrum target-based or phenotypic drug discovery programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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